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The role of BChE in neurodegenerative diseases

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An In-depth Technical Guide on the Role of Butyrylcholinesterase (BChE) in Neurodegenerative Diseases

Introduction

Butyrylcholinesterase (BChE) is a serine hydrolase that, along with the structurally related enzyme acetylcholinesterase (AChE), regulates the metabolism of the neurotransmitter acetylcholine (ACh). While AChE is traditionally considered the primary enzyme for ACh hydrolysis in the healthy brain, a growing body of evidence highlights the significant and distinct role of BChE in both normal cholinergic function and the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease (AD). In the central nervous system (CNS), BChE is predominantly found in glial cells (astrocytes), white matter, and specific neuronal populations in regions critical for cognition and behavior, such as the hippocampus, amygdala, and thalamus. Its involvement becomes increasingly pronounced as neurodegenerative conditions progress, positioning BChE as a key target for both diagnostics and therapeutic intervention. This guide provides a comprehensive technical overview of the multifaceted role of BChE in neurodegenerative diseases, focusing on its enzymatic and nonenzymatic functions, genetic contributions, and its potential as a therapeutic target, supported by quantitative data and detailed experimental methodologies.

BChE in the Healthy vs. Neurodegenerative Brain

In a healthy brain, AChE is the more abundant cholinesterase, responsible for the rapid hydrolysis of ACh in synaptic clefts. BChE is considered to play a secondary role in regulating



ACh levels. However, this balance shifts dramatically in the context of neurodegenerative diseases like Alzheimer's.

In the AD brain, AChE activity tends to decrease or remain unchanged, whereas BChE activity progressively increases, with some reports suggesting levels can rise to 165% of normal. This elevation becomes more significant in later stages of the disease. This shift suggests that BChE becomes a key player in ACh hydrolysis and cholinergic dysregulation as AD progresses. Mounting evidence also implicates BChE in the pathology of Parkinson's disease (PD), dementia with Lewy bodies, and other neurodegenerative conditions. In PD patients, serum BChE activity has been observed to decrease compared to healthy controls and is inversely correlated with disease severity.

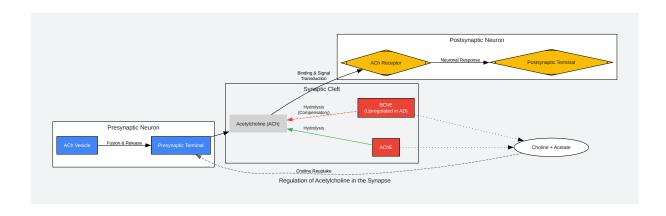
Pathophysiological Roles of BChE

BChE contributes to neurodegeneration through both its enzymatic function of hydrolyzing acetylcholine and its non-enzymatic activities related to protein aggregation and inflammation.

Enzymatic Role: Co-regulation of Cholinergic Neurotransmission

The primary enzymatic function of BChE in the brain is the hydrolysis of ACh. Under normal conditions, its contribution is minor compared to AChE. However, in the AD brain where AChE levels are depleted, BChE's role becomes critical. It can compensate for the loss of AChE, thereby becoming the dominant regulator of ACh levels. This provides a strong rationale for the use of cholinesterase inhibitors that target both enzymes. For instance, the dual inhibitor rivastigmine has demonstrated that it can increase extracellular ACh levels by inhibiting BChE in the absence of AChE.





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Caption: Cholinergic synapse showing ACh regulation by AChE and BChE.

Non-Enzymatic Role: Interaction with Amyloid Pathology

Beyond its role in cholinergic signaling, BChE is directly implicated in the core pathology of Alzheimer's disease.

Association with Aβ Plaques: BChE is consistently found co-localized with β-amyloid (Aβ)
plaques in the AD brain. Some studies suggest that BChE may play a role in the maturation
of Aβ plaques, potentially transforming benign Aβ deposits into a more malignant, neurotoxic
form.

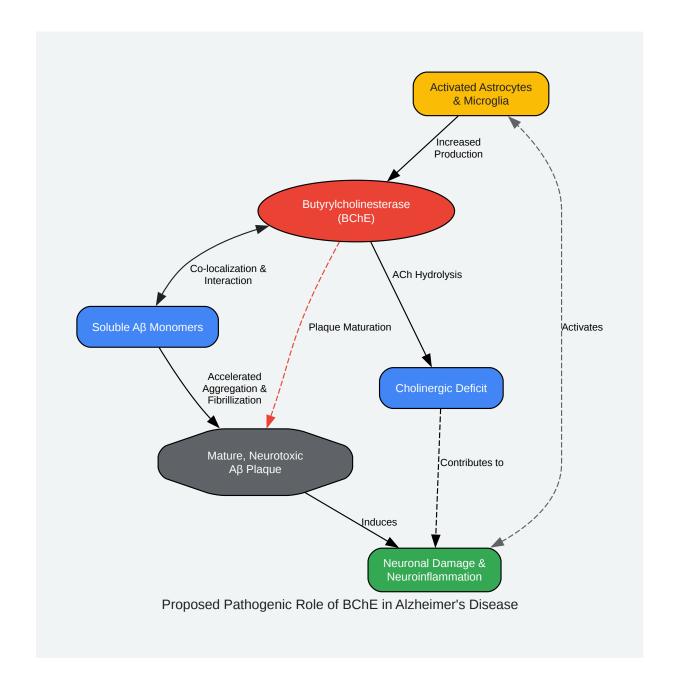




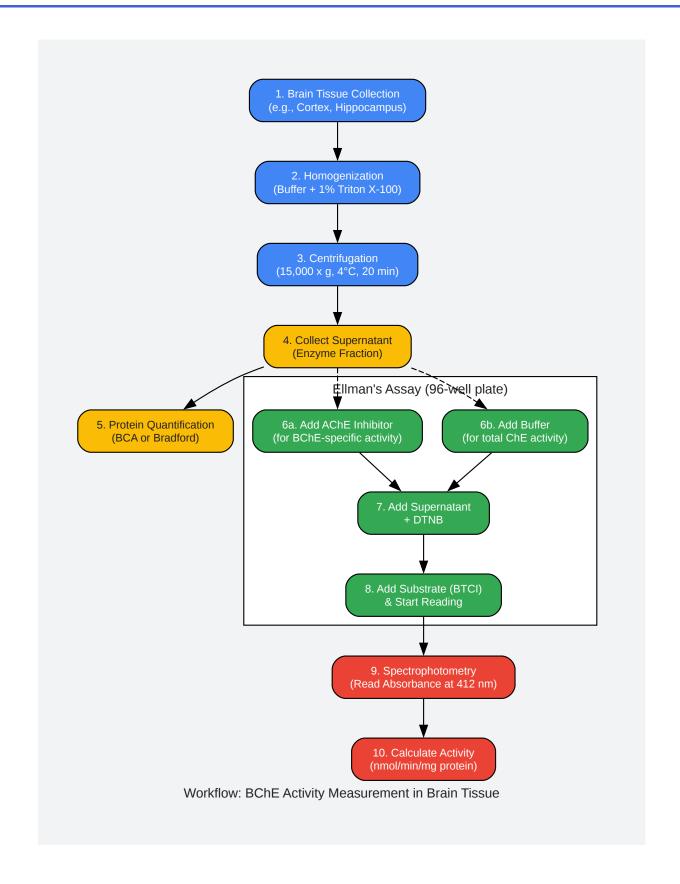


- Promotion of Aβ Fibrillization: In vitro studies have shown that BChE can accelerate the aggregation of Aβ peptides into fibrils, a key step in plaque formation.
- Neuroinflammation: BChE is primarily produced by glial cells, including astrocytes and microglia. The increased expression of BChE in the AD brain strongly correlates with the activation of these cells, suggesting a role for BChE in the neuroinflammatory cascade that accompanies neurodegeneration.
- Animal Model Evidence: Studies using transgenic AD mouse models provide compelling evidence for BChE's role in pathology. Knocking out the BCHE gene in an AD mouse model resulted in a significant reduction (up to 70%) of fibrillar Aβ brain plaques.









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